molecular formula C21H26ClN5O2 B8103706 Ipatasertib-NH2

Ipatasertib-NH2

Número de catálogo B8103706
Peso molecular: 415.9 g/mol
Clave InChI: FKWGZLUCQAOQDJ-KBRIMQKVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ipatasertib-NH2 is a useful research compound. Its molecular formula is C21H26ClN5O2 and its molecular weight is 415.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ipatasertib-NH2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ipatasertib-NH2 including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

  • Efficacy in Breast Cancer Treatment : A study by Kim et al. (2017) found that ipatasertib, when added to paclitaxel, showed promise as a first-line therapy for metastatic triple-negative breast cancer, extending progression-free survival.

  • Role in Solid Tumors : Saura et al. (2017) reported that ipatasertib demonstrated potent inhibition of AKT signaling with a tolerable safety profile, showing meaningful disease control in patients with diverse solid tumors.

  • Combination with Other Cancer Treatments : Research by Doi et al. (2019) highlighted that ipatasertib combined with abiraterone and prednisolone was safe and tolerable in Japanese patients with solid tumors.

  • Pharmacokinetics and Metabolism : A study by Yoshida et al. (2021) focused on the pharmacokinetic profiles of ipatasertib and its metabolite, providing insights into its bioavailability and clearance.

  • Drug Manufacturing Process : The development of the commercial manufacturing process for ipatasertib was described by Bachmann et al. (2021), highlighting the synthesis techniques used to produce this complex drug.

  • Drug-Drug Interactions : A study by Sutaria et al. (2022) evaluated the pharmacokinetics, safety, and tolerability of ipatasertib in combination with darolutamide in patients with advanced prostate cancer.

  • Hepatic Impairment Study : Sane et al. (2021) conducted a study to understand the effect of hepatic impairment on ipatasertib pharmacokinetics.

  • Prostate Cancer Treatment : The efficacy of ipatasertib plus abiraterone in metastatic castration-resistant prostate cancer was explored in a study by Sweeney et al. (2021).

  • Early Triple-Negative Breast Cancer : A phase II trial by Oliveira et al. (2019) evaluated neoadjuvant ipatasertib-paclitaxel for early triple-negative breast cancer.

  • Itraconazole Interaction Study : Research by Sane et al. (2021) examined the effect of itraconazole, a CYP3A4 and P-gp inhibitor, on the pharmacokinetics of ipatasertib.

  • Prostate Cancer AKT Inhibitor Study : Zhang et al. (2018) discussed the clinical evidence supporting AKT-targeted therapy for metastatic castration-resistant prostate cancer.

  • Clinical Utility Index for Dose Selection : Zhu et al. (2019) characterized the exposure-response relationships of ipatasertib in a phase II study to support phase III dose selection in prostate cancer.

  • Asymmetric Synthesis of Ipatasertib : The synthesis process for ipatasertib was detailed by Kocieňski (2017) and Han et al. (2017).

  • Breast Cancer AKT Inhibitors Review : A review by Martorana et al. (2021) discussed AKT inhibitors, including ipatasertib, in breast cancer treatment.

  • Gastric Cancer Study : Bang et al. (2019) evaluated ipatasertib in combination with mFOLFOX6 in gastric/gastroesophageal junction cancer.

  • Circulating Tumor DNA Analysis : The LOTUS trial's findings on circulating tumor DNA in metastatic triple-negative breast cancer treated with ipatasertib were presented by Wongchenko et al. (2020).

  • Antitumor Activity with Chemotherapy : A phase Ib study by Isakoff et al. (2020) evaluated the safety and efficacy of ipatasertib combined with various chemotherapy or hormonal therapy regimens.

  • Glucose Increase Mitigation : A study by Sutaria et al. (2022) investigated strategies to manage ipatasertib-induced hyperglycemia in metastatic castration-resistant prostate cancer.

Propiedades

IUPAC Name

(2S)-3-amino-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN5O2/c1-13-10-17(28)19-18(13)20(25-12-24-19)26-6-8-27(9-7-26)21(29)16(11-23)14-2-4-15(22)5-3-14/h2-5,12-13,16-17,28H,6-11,23H2,1H3/t13-,16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWGZLUCQAOQDJ-KBRIMQKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CN)C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CN)C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ipatasertib-NH2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ipatasertib-NH2
Reactant of Route 2
Ipatasertib-NH2
Reactant of Route 3
Ipatasertib-NH2
Reactant of Route 4
Reactant of Route 4
Ipatasertib-NH2
Reactant of Route 5
Ipatasertib-NH2
Reactant of Route 6
Reactant of Route 6
Ipatasertib-NH2

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.